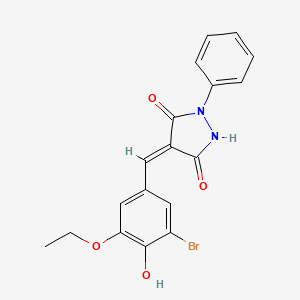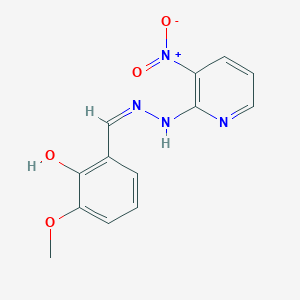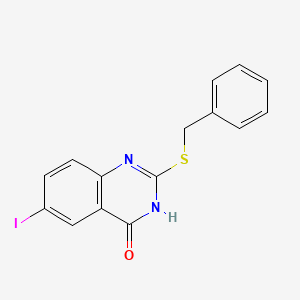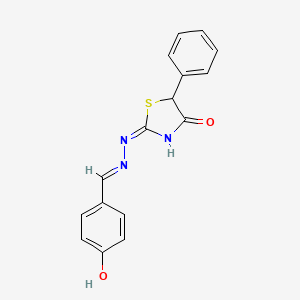![molecular formula C20H31N3O3S B6076103 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, commonly known as BPP, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. BPP is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses.
Wissenschaftliche Forschungsanwendungen
BPP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. BPP has also been investigated for its potential therapeutic use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Furthermore, BPP has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
BPP acts as a selective antagonist of the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. The binding of BPP to the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor blocks the activation of downstream signaling pathways, resulting in the inhibition of nociceptive and stress-related behaviors. BPP has been shown to have high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, with minimal affinity for other opioid receptors.
Biochemical and Physiological Effects:
BPP has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. BPP has been shown to have minimal side effects and toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for use in lab experiments, including its high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, its minimal side effects and toxicity, and its potential as a safe and effective therapeutic agent. However, BPP has some limitations for use in lab experiments, including its limited solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of BPP, including its potential therapeutic use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use. Additionally, the development of more selective and potent N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of pain, anxiety, and stress-related disorders.
Synthesemethoden
The synthesis of BPP involves several steps, starting with the reaction between 1-benzyl-3-pyrrolidinone and 1-methylsulfonyl-4-piperidinone to form the intermediate 1-benzyl-3-(1-methylsulfonyl-4-piperidinyl)propan-1-one. This intermediate is then reacted with benzylamine to produce BPP. The synthesis of BPP has been optimized to improve its yield and purity, and various analytical methods have been used to confirm its identity and purity.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-27(25,26)23-13-9-17(10-14-23)7-8-20(24)21-19-11-12-22(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPHTZJQSIRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)

![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)


![3-ethyl-2-[(1-ethyl-6-methyl-2(1H)-quinolinylidene)methyl]-5-hydroxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B6076084.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)